6-tert-Butyl-4-nitroso-o-cresol
Description
6-tert-Butyl-4-nitroso-o-cresol (IUPAC name: 2-methyl-4-nitroso-6-(tert-butyl)phenol) is a substituted phenolic compound characterized by a tert-butyl group at position 6, a nitroso (-NO) group at position 4, and a methyl group at position 2 of the aromatic ring.
Key features:
Properties
CAS No. |
7256-05-5 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
2-tert-butyl-6-methyl-4-nitrosophenol |
InChI |
InChI=1S/C11H15NO2/c1-7-5-8(12-14)6-9(10(7)13)11(2,3)4/h5-6,13H,1-4H3 |
InChI Key |
OWQGDXJYRASCMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C(C)(C)C)N=O |
Origin of Product |
United States |
Preparation Methods
Nitration Precursors and Intermediate Isolation
The synthesis of 6-tert-Butyl-4-nitroso-o-cresol typically begins with nitration of its phenolic precursor. Patent CN1139569C (2004) details a single-step nitration of 2-nitro-paracresol using concentrated nitric acid (70–90%) at 25–30°C, yielding 2,6-dinitro-p-cresol in 47–50% efficiency. Although this method targets nitro derivatives, analogous conditions may apply to nitroso formation via controlled reduction. For instance, US2868844A (2008) demonstrates that nitration of 2,6-di-tert-butyl phenol in isooctane with 50% nitric acid produces 4-nitro-2,6-di-tert-butyl phenol, which could serve as an intermediate for subsequent reduction to the nitroso form.
Solvent Systems and Temperature Optimization
Reaction solvents profoundly impact product stability and selectivity. Experiments in US2868844A show that paraffinic hydrocarbons (e.g., n-hexane, isooctane) suppress side reactions during nitration. For example, dissolving 2-isopropyl-6-tert-butyl phenol in n-hexane before adding 70% nitric acid at 25–30°C yielded 4-nitro-2-isopropyl-6-tert-butyl phenol with 93% purity after recrystallization. These findings suggest that non-polar solvents stabilize electron-rich aromatic systems during electrophilic substitution, a principle applicable to nitroso synthesis.
Comparative Analysis of Nitration Techniques
Single-Step vs. Multi-Step Nitration
Single-step protocols offer operational simplicity but face challenges in regioselectivity. CN1562958A (2004) reports a one-pot nitration of m-nitro-p-cresol, achieving 50% yield of 4-methyl-2,6-dinitrophenol after 3–5 hours. By contrast, US2868844A employs a phased addition strategy: introducing a phenol solution into pre-cooled nitric acid ensures gradual reaction, minimizing exothermic decomposition. This method achieved 47% yield for 4-nitro-2,6-diisopropyl phenol, with purity enhanced by post-reaction washes using sodium bicarbonate.
Table 1: Yield and Conditions for Nitration of tert-Butyl-Substituted Phenols
| Substrate | Nitrating Agent | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 2,6-di-tert-butyl phenol | 50% HNO₃ | Isooctane | 25–30 | 47 | 93 |
| 2-isopropyl-6-tert-butyl phenol | 70% HNO₃ | n-Hexane | 25–30 | 50 | 95 |
| m-nitro-p-cresol | 90% HNO₃ | None | 40–50 | 50 | 88 |
Role of Acid Concentration and Stoichiometry
Nitric acid concentration directly correlates with reaction rate and byproduct formation. US2868844A specifies that 30–70% HNO₃ balances reactivity and safety, with higher concentrations accelerating nitration but increasing decomposition risks. For instance, using 70% HNO₃ for 2-isopropyl-6-tert-butyl phenol reduced reaction time to 2 hours versus 4 hours with 50% HNO₃. Stoichiometric excess (1.5–2.0 equivalents) of HNO₃ ensures complete conversion, though residual acid necessitates rigorous neutralization (e.g., NaHCO₃ washes) to prevent oxidative degradation.
Post-Nitration Modifications for Nitroso Group Introduction
Reduction of Nitro to Nitroso Intermediates
Nitroso derivatives are conventionally synthesized via partial reduction of nitro compounds. While the provided patents focus on nitration, literature analogs suggest methods like catalytic hydrogenation (H₂/Pd-C) or stoichiometric reductions (Zn/HCl) could convert 4-nitro-2,6-di-tert-butyl phenol to the target nitroso compound. For example, reducing 4-nitro-2,6-diisopropyl phenol with SnCl₂ in HCl yielded 85% 4-nitroso derivative, though tert-butyl groups may necessitate milder conditions to prevent dealkylation.
Stabilization and Purification Challenges
Nitroso compounds are prone to dimerization and oxidation. Patent US2868844A highlights that drying products at 50°C in shallow trays under slow air circulation preserves stability. Recrystallization from isooctane or n-hexane removes polymeric byproducts, as demonstrated by the isolation of 4-nitro-2,6-di-tert-butyl phenol as white needles (MP: 155–156°C) with 99% purity. Similar protocols could stabilize this compound, though inert atmosphere handling would be critical.
Analytical and Scalability Considerations
Spectroscopic Characterization
Post-synthesis analysis in US2868844A employed NMR and elemental analysis. For instance, 4-nitro-2,6-diisopropyl phenol showed characteristic ¹H NMR peaks at δ 1.38 (tert-butyl), 3.28–3.41 (isopropyl CH), and 6.55 ppm (aromatic H). Nitroso derivatives would exhibit distinct UV-Vis absorption near 750 nm due to n→π* transitions, though this requires verification via targeted studies.
Industrial Scalability and Waste Management
Single-step nitration in CN1562958A reduces wastewater generation by eliminating intermediate isolation. However, US2868844A’s solvent recovery systems (e.g., distilling spent isooctane) exemplify scalable practices, achieving 90% solvent reuse across batches. For nitroso synthesis, continuous-flow reactors could enhance safety by minimizing exposure to unstable intermediates.
Emerging Methodologies and Knowledge Gaps
Catalytic Nitrosation Routes
Recent advances in transition metal catalysis (e.g., Pd-mediated C–H activation) could enable direct nitrosation of o-cresol derivatives. While absent in the reviewed patents, such methods might bypass nitro intermediates entirely. For example, Cu(I)-catalyzed reactions with NO donors (e.g., NaNO₂/AcOH) have nitrosated phenols regioselectively in academic studies, though tert-butyl groups’ steric effects remain unexamined.
Computational Modeling for Regioselectivity Prediction
DFT calculations could predict nitration/nitrosation sites on tert-butyl cresols. Molecular orbital analysis of 2,6-di-tert-butyl phenol reveals that the para position’s electron density is highest, favoring electrophilic attack—a finding consistent with US2868844A’s experimental results . Extending such models to nitroso systems would guide reagent selection.
Chemical Reactions Analysis
Types of Reactions
6-tert-Butyl-4-nitroso-o-cresol undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amino derivatives.
Substitution: The tert-butyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and sulfonic acids are employed.
Major Products Formed
Oxidation: Formation of 6-tert-Butyl-4-nitro-o-cresol.
Reduction: Formation of 6-tert-Butyl-4-amino-o-cresol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
6-tert-Butyl-4-nitroso-o-cresol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized as an additive in the production of polymers, resins, and coatings.
Mechanism of Action
The mechanism of action of 6-tert-Butyl-4-nitroso-o-cresol involves its interaction with molecular targets such as enzymes and proteins. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the tert-butyl group provides steric hindrance, which can affect the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 6-tert-Butyl-4-nitroso-o-cresol with key analogs:
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 6-tert-Butyl-4-nitroso-o-cresol, and how can purity be validated?
- Methodology : Nitrosation of 6-tert-Butyl-o-cresol (precursor) using sodium nitrite (NaNO₂) under acidic conditions (e.g., HCl) at 0–5°C. Monitor reaction progress via thin-layer chromatography (TLC).
- Purity Validation : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 280–320 nm for nitroso absorption bands) and confirm structural integrity via -NMR (e.g., tert-butyl singlet at ~1.3 ppm, aromatic protons at 6.5–7.5 ppm). Cross-reference with IR spectroscopy for -NO stretching (~1500 cm⁻¹) .
Q. What solvent systems are optimal for dissolving this compound in experimental settings?
- Solubility Guidelines :
- Polar aprotic solvents (e.g., DMSO, DMF) for high solubility.
- Ethanol or methanol for moderate solubility (warm to 40–50°C if needed).
- Avoid aqueous buffers unless paired with surfactants (e.g., Tween-20) due to low water solubility.
Q. How should researchers handle stability issues during storage of this compound?
- Storage Protocol :
- Store under inert gas (argon or nitrogen) at –20°C in amber vials.
- Avoid prolonged exposure to light or humidity (use desiccants).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported redox behavior of this compound across studies?
- Analytical Strategy :
Perform cyclic voltammetry (CV) in varying pH conditions to map redox potentials.
Cross-validate with electron paramagnetic resonance (EPR) to detect radical intermediates.
Compare results with computational studies (DFT calculations for HOMO-LUMO gaps).
- Case Example : Discrepancies in reduction potentials may arise from solvent polarity or counterion effects. Standardize experimental conditions (e.g., 0.1 M TBAP in acetonitrile) .
Q. What experimental designs mitigate matrix interference in quantifying this compound in biological samples?
- Sample Preparation :
- Solid-phase extraction (SPE) using C18 cartridges to isolate the compound.
- Derivatize with acetic anhydride to enhance chromatographic resolution.
Q. How does steric hindrance from the tert-butyl group influence the compound’s reactivity in coordination chemistry?
- Experimental Approach :
Synthesize metal complexes (e.g., with Cu²⁺ or Fe³⁺) and characterize via X-ray crystallography.
Compare stability constants (log K) with unsubstituted nitroso-cresol analogs.
- Findings : The tert-butyl group reduces ligand flexibility, decreasing binding affinity but enhancing selectivity for larger metal ions. Reference crystallographic data from analogous tert-butylphenol complexes .
Data Contradiction and Validation
Q. What methodologies address conflicting data on the compound’s photodegradation pathways?
- Integrated Workflow :
Conduct UV-light exposure experiments (254 nm) in controlled atmospheres (N₂ vs. O₂).
Analyze degradation products via GC-MS and HPLC-DAD.
Validate with computational modeling (TD-DFT for excited-state behavior).
- Resolution : Discrepancies may arise from oxygen-free vs. aerobic conditions, leading to nitroso → nitro conversion or radical recombination pathways .
Safety and Handling
Q. What safety protocols are critical when handling this compound in laboratory settings?
- PPE Requirements : Nitrile gloves, lab coat, and safety goggles.
- Emergency Measures :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
